molecular formula C10H10B2O4 B150188 Naphthalene-1,4-diboronic acid CAS No. 22871-75-6

Naphthalene-1,4-diboronic acid

Cat. No.: B150188
CAS No.: 22871-75-6
M. Wt: 215.8 g/mol
InChI Key: UQQNPIILEFDCRF-UHFFFAOYSA-N
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Description

Naphthalene-1,4-diboronic acid is an organic compound with the molecular formula C10H10B2O4 It is a derivative of naphthalene, where boronic acid groups are attached to the 1 and 4 positions of the naphthalene ring

Scientific Research Applications

Naphthalene-1,4-diboronic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Naphthalene-1,4-diboronic acid is a boronic acid derivative that is primarily used in organic synthesis . Its primary targets are organic compounds that can undergo reactions with boronic acids, such as protodeboronation .

Mode of Action

This compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron atom from the boronic acid, resulting in the formation of new organic compounds .

Biochemical Pathways

The protodeboronation of boronic acids, such as this compound, is a key step in various biochemical pathways. This process can lead to the formation of new organic compounds, which can then participate in further reactions . For example, the protodeboronation of pinacol boronic esters, a similar class of compounds, has been used in the formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

These compounds are generally well-absorbed and distributed throughout the body, and they are metabolized and excreted primarily through the liver and kidneys .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through the process of protodeboronation . This can lead to the synthesis of a wide range of organic compounds, including those used in pharmaceuticals and other chemical industries .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the protodeboronation process can be affected by the presence of other compounds, the pH of the environment, and the temperature . In addition, the stability of this compound can be affected by exposure to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1,4-diboronic acid can be synthesized through several methods. One common approach involves the reaction of naphthalene with boronic acid derivatives under specific conditions. For instance, the reaction of naphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst can yield this compound . The reaction typically requires a base such as potassium carbonate and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,4-diboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various naphthalene derivatives .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Benzene-1,4-diboronic acid
  • 1,8-Dihydroxy naphthalene

Comparison: Naphthalene-1,4-diboronic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. Compared to phenylboronic acid, it has a more rigid structure, which can influence its binding interactions and stability. Benzene-1,4-diboronic acid, while similar in having two boronic acid groups, lacks the extended conjugation present in this compound, affecting its electronic properties. 1,8-Dihydroxy naphthalene, on the other hand, has hydroxyl groups instead of boronic acid groups, leading to different reactivity and applications .

Properties

IUPAC Name

(4-borononaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10B2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQNPIILEFDCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440756
Record name NAPHTHALENE-1,4-DIBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22871-75-6
Record name NAPHTHALENE-1,4-DIBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of Naphthalene-1,4-diboronic acid described in the research?

A1: The paper describes a novel synthesis of this compound, a previously unreported aryl boronic acid. [] This compound was successfully synthesized using a Grignard reaction and characterized through its derivatives with neopentyl glycol and diethanolamine. [] The development of a new synthesis route for this compound opens avenues for further investigation into its properties and potential applications.

Q2: How was this compound characterized in the study?

A2: The researchers utilized infrared spectroscopy to characterize this compound. [] They also characterized the compound by forming derivatives with neopentyl glycol and diethanolamine. [] This approach helped confirm the identity of the synthesized compound. Additionally, the study provides a preliminary infrared correlation chart for three aryl boronic acids, including this compound. [] This information can be valuable for future studies aiming to identify and characterize similar compounds.

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